molecular formula C40H72N3O10P B12788750 5'-Cytidylic acid, 2',3'-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, (R)- CAS No. 128008-48-0

5'-Cytidylic acid, 2',3'-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, (R)-

Cat. No.: B12788750
CAS No.: 128008-48-0
M. Wt: 786.0 g/mol
InChI Key: WZZKTSYQORRLRO-VUNSNMIUSA-N
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Description

5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- is a synthetic nucleotide analog. This compound is structurally related to cytidine, a nucleoside that is a fundamental building block of RNA. The modification at the 2’ and 3’ positions of the ribose sugar and the esterification with a lipid moiety make this compound unique and potentially useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- involves several steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups at the 2’ and 3’ positions of cytidine are protected using suitable protecting groups.

    Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form 2’,3’-dideoxycytidine.

    Esterification: The 2’,3’-dideoxycytidine is then esterified with 2,3-bis((1-oxotetradecyl)oxy)propyl chloride under basic conditions to form the desired compound.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesizers and high-throughput purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the lipid ester moiety.

    Reduction: Reduction reactions can target the ester linkages, potentially converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the lipid moiety.

    Reduction: Alcohol derivatives of the ester linkages.

    Substitution: New ester derivatives with different functional groups.

Scientific Research Applications

5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- has several applications in scientific research:

    Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.

    Biology: Investigated for its potential role in interfering with RNA synthesis and function.

    Medicine: Explored as a potential antiviral agent due to its structural similarity to nucleoside analogs used in antiviral therapies.

    Industry: Utilized in the development of lipid-based drug delivery systems.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into RNA chains during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or affecting cellular processes. The lipid moiety enhances its cellular uptake and stability.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxycytidine: Lacks the lipid ester moiety and is used as an antiviral agent.

    5’-Cytidylic acid: The unmodified nucleotide.

    2’,3’-Dideoxy-5’-adenylic acid: Another nucleotide analog with similar modifications.

Uniqueness

The presence of the lipid ester moiety in 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®- distinguishes it from other nucleotide analogs. This modification enhances its lipophilicity, cellular uptake, and potentially its biological activity.

This detailed article provides a comprehensive overview of 5’-Cytidylic acid, 2’,3’-dideoxy-, mono(2,3-bis((1-oxotetradecyl)oxy)propyl) ester, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

128008-48-0

Molecular Formula

C40H72N3O10P

Molecular Weight

786.0 g/mol

IUPAC Name

[(2S)-3-[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C40H72N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-38(44)49-31-35(53-39(45)26-24-22-20-18-16-14-12-10-8-6-4-2)33-51-54(47,48)50-32-34-27-28-37(52-34)43-30-29-36(41)42-40(43)46/h29-30,34-35,37H,3-28,31-33H2,1-2H3,(H,47,48)(H2,41,42,46)/t34-,35-,37+/m0/s1

InChI Key

WZZKTSYQORRLRO-VUNSNMIUSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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